molecular formula C22H17ClN2O2S B4987895 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B4987895
M. Wt: 408.9 g/mol
InChI Key: APFLKIXTBGBBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is mainly used in the research of biological systems, and its unique structure has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several biochemical and physiological effects. It has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. It has also been found to be a potent inhibitor of certain enzymes, which makes it a useful tool in the study of biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent inhibitory effects on certain enzymes, which can lead to changes in biochemical pathways. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to further investigate its antimicrobial properties and its potential as a candidate for the development of new antibiotics. Another direction is to study its effects on different biochemical pathways and its potential as a tool for the study of these pathways. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with 2-amino-5-chlorobenzoic acid to form 2-(4-chlorophenylthio)-N-(2-chloro-5-benzoxazolyl)acetamide. The second step involves the reaction of this intermediate product with 2-methylphenyl magnesium bromide to form the final product.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a useful tool in the study of biochemical pathways. It has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-14-4-2-3-5-18(14)22-25-19-12-16(8-11-20(19)27-22)24-21(26)13-28-17-9-6-15(23)7-10-17/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLKIXTBGBBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.